2-Amino-4-isopropoxypyrimidine-5-carboxylic acid
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Overview
Description
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential biological activities and its role in various chemical reactions. It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atoms with isopropoxy groups. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential inhibitory effects on enzymes such as peptidases.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit peptidases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid.
2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on immune-induced nitric oxide generation.
2-Aminothiazole-5-carboxylic acid: Studied for its anticancer and antimicrobial properties .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group at the 4-position and carboxylic acid group at the 5-position make it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-4-propan-2-yloxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-4(2)14-6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) |
InChI Key |
MKYWOXZIMLIOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1C(=O)O)N |
Origin of Product |
United States |
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